molecular formula C13H15N3O2S B11423497 Methyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate

Methyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate

Cat. No.: B11423497
M. Wt: 277.34 g/mol
InChI Key: NDIYINPQJSZNPZ-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate is a heterocyclic compound with an intriguing structure. Let’s break it down:

    Methyl group (CH₃): Attached to the nitrogen atom at position 3.

    Amino group (NH₂): Located at position 3.

    Tetrahydrothieno[2,3-b][1,6]naphthyridine ring: This fused bicyclic system contains a thieno ring (five-membered ring containing sulfur) and a naphthyridine ring (fused pyridine and benzene rings).

Preparation Methods

Synthetic Routes::

    Fischer Indole Synthesis:

Industrial Production::
  • Information on large-scale industrial production methods for this specific compound is limited. the synthetic routes mentioned above can be adapted for larger-scale production.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction reactions can modify the amino or carboxylate groups.

    Substitution: Substitution reactions at various positions can yield diverse derivatives.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various alkylating agents or nucleophiles.

Major Products::
  • The specific products depend on the reaction conditions and substituents. Variants of the compound with modified functional groups can be obtained.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as a drug candidate, especially considering its unique structure.

    Biological Studies: Explore its interactions with biological targets (e.g., enzymes, receptors).

    Materials Science: Assess its use in materials, such as organic semiconductors.

Mechanism of Action

  • The precise mechanism of action remains an area of research. It likely involves interactions with specific cellular targets, affecting biological processes.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

methyl 3-amino-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxylate

InChI

InChI=1S/C13H15N3O2S/c1-16-4-3-9-7(6-16)5-8-10(14)11(13(17)18-2)19-12(8)15-9/h5H,3-4,6,14H2,1-2H3

InChI Key

NDIYINPQJSZNPZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)OC)N

Origin of Product

United States

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